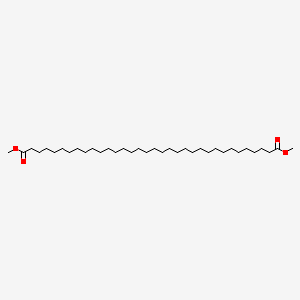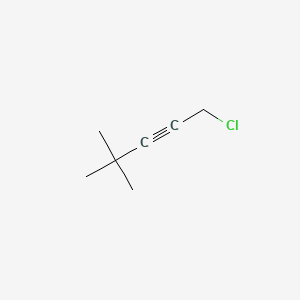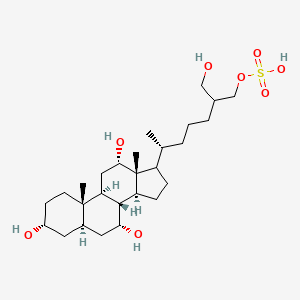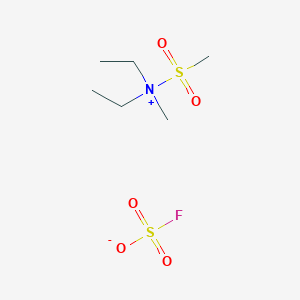
Diethyl(methanesulfonyl)methylammonium sulfurofluoridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(methanesulfonyl)methylammonium sulfurofluoridate is a chemical compound known for its unique structure and properties It is characterized by the presence of diethyl groups, a methanesulfonyl group, a methylammonium group, and a sulfurofluoridate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(methanesulfonyl)methylammonium sulfurofluoridate typically involves the reaction of diethylamine with methanesulfonyl chloride to form diethyl(methanesulfonyl)methylamine. This intermediate is then reacted with sulfur tetrafluoride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: Diethyl(methanesulfonyl)methylammonium sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
Diethyl(methanesulfonyl)methylammonium sulfurofluoridate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of Diethyl(methanesulfonyl)methylammonium sulfurofluoridate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The compound’s ability to undergo nucleophilic substitution also allows it to participate in various biochemical pathways.
相似化合物的比较
Methanesulfonyl chloride: Similar in structure but lacks the diethyl and ammonium groups.
Diethylamine: Contains the diethyl groups but lacks the sulfonyl and sulfurofluoridate groups.
Sulfur tetrafluoride: Contains the sulfur and fluorine atoms but lacks the organic groups.
Uniqueness: Diethyl(methanesulfonyl)methylammonium sulfurofluoridate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonyl and ammonium groups allows for versatile interactions with various chemical and biological targets, making it a valuable compound in research and industry.
属性
CAS 编号 |
55791-04-3 |
|---|---|
分子式 |
C6H16FNO5S2 |
分子量 |
265.3 g/mol |
InChI |
InChI=1S/C6H16NO2S.FHO3S/c1-5-7(3,6-2)10(4,8)9;1-5(2,3)4/h5-6H2,1-4H3;(H,2,3,4)/q+1;/p-1 |
InChI 键 |
VERIHBXWNIYGAA-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(CC)S(=O)(=O)C.[O-]S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

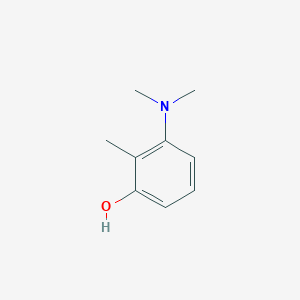


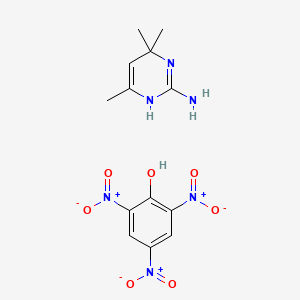
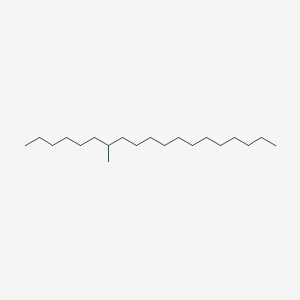
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
